2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-13-3-1-2-12(8-13)17-10-21-19(26-17)27-11-18(23)22-14-4-5-15-16(9-14)25-7-6-24-15/h1-5,8-10H,6-7,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZMZQRVGVEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 3-bromophenylacetic acid can be converted to its corresponding α-haloketone, which then undergoes cyclization with an amide to form the oxazole ring.
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Thioether Formation: : The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
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Acetamide Formation: : The final step involves the coupling of the thioether oxazole with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine to form the acetamide linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of reduced derivatives with different biological activities.
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Substitution: : The bromophenyl group is a site for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives or dehalogenated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s structural features suggest potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these possibilities, with studies focusing on its interaction with biological targets.
Industry
In the pharmaceutical industry, derivatives of this compound could be developed as drug candidates. Its unique structure might also find applications in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and bromophenyl group are likely involved in binding interactions, while the thioether and acetamide linkages may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Impact of Structural Variations
- Thiazole-containing 17d demonstrated CDK9 inhibitory activity, suggesting that core heterocycles influence target selectivity .
- Bromine’s electronegativity may enhance binding to hydrophobic pockets in biological targets . Ethyl and bicyclic amine groups (e.g., in 17d) modulate solubility and pharmacokinetic profiles .
Benzodioxin/Dioxole Groups :
- The 2,3-dihydrobenzo[b][1,4]dioxin moiety in the target compound and 17d enhances planarity and oxygen-mediated hydrogen bonding compared to the benzo[d][1,3]dioxol-5-yl group in K-16 .
Biological Activity
The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
This compound features several critical structural components:
- Oxazole Ring : Known for its involvement in various biological activities.
- Thioamide Group : Imparts unique reactivity and potential for enzyme inhibition.
- Bromophenyl Moiety : May enhance lipophilicity and bioactivity.
The molecular formula is with a molecular weight of approximately 404.29 g/mol.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. Specifically, the oxazole and thioamide functionalities have been linked to the inhibition of key metabolic enzymes such as:
- Inosine Monophosphate Dehydrogenase (IMPDH) : Critical in nucleotide synthesis, particularly in pathogen metabolism.
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
Preliminary studies suggest that this compound may similarly inhibit these enzymes through mechanisms involving hydrogen bonding and hydrophobic interactions with active sites .
Anticancer Properties
The compound has shown promise in anticancer applications. Similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Bromophenyl)-1H-pyrazole | Pyrazole ring instead of oxazole | Antimicrobial activity |
| Benzothiazole derivatives | Thiazole instead of oxazole | Anticancer properties |
| Thiazolidinone derivatives | Thiazolidinone core | Anti-inflammatory effects |
The unique combination of the oxazole ring and thioamide functionality in our compound may confer distinct biological properties compared to these similar compounds.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial potential of various oxazole derivatives against common bacterial pathogens. The results indicated that while some derivatives exhibited limited activity, others showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further antimicrobial research .
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of benzoxazepine derivatives on solid tumor cell lines. The findings revealed varying degrees of cytotoxicity depending on the specific cancer cell line used. This variability underscores the need for targeted studies on this compound to elucidate its potential therapeutic applications .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Coupling reaction : Use Pd(dppf)Cl₂ (0.1 eq) as a catalyst in a THF:H₂O (5:1) solvent system with K₂CO₃ (2 eq) under N₂ at 80°C for 5 hours. This facilitates the formation of the oxazole-thioether linkage .
- Purification : Crude material is extracted with ethyl acetate (EA), dried over Na₂SO₄, and purified via column chromatography .
- Precursor preparation : N-(2-bromophenyl)acetamide derivatives are synthesized using methods adapted from Tetrahedron (2011) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz CDCl₃) identify proton environments, such as aromatic protons in the dihydrobenzo[d][1,4]dioxin (δ 4.31 ppm for methylene groups) and oxazole-thioether linkages .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 489.55 for analogous compounds) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Substituent variation : Analogous compounds (e.g., oxadiazole derivatives) are synthesized with modifications to the bromophenyl, dioxin, or acetamide moieties. For example, replacing the oxazole with a triazole ring alters kinase inhibition profiles .
- Biological assays : IC₅₀ values are measured against targets like CDK9 or PARP to correlate substituent effects with activity. For instance, trifluoromethyl groups enhance potency by 3-fold in PARP inhibition .
- Computational modeling : Molecular docking (e.g., using AutoDock) predicts binding interactions with active sites, guiding rational design .
Advanced: How can researchers address contradictory data in pharmacological evaluations?
Answer:
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives. For example, inconsistencies in IC₅₀ values may arise from solvent interference (e.g., DMSO >1% v/v) .
- Control standardization : Use validated reference inhibitors (e.g., olaparib for PARP assays) to normalize inter-laboratory variability .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzoxazole derivatives) to identify trends in bioactivity .
Advanced: What in vitro models are suitable for evaluating the compound’s mechanism of action?
Answer:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant CDK9/Cyclin T1 to quantify ATP-competitive binding .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays, comparing results to known inhibitors (e.g., flavopiridol) .
- Membrane permeability : Employ Caco-2 monolayers to assess absorption potential, critical for oral bioavailability predictions .
Advanced: How can selectivity for target enzymes (e.g., PARP vs. CDK9) be optimized?
Answer:
- Selective pharmacophore design : Introduce steric hindrance (e.g., cyclopentyl groups) to reduce off-target binding. For example, N-cyclopentyl derivatives show >10-fold selectivity for PARP1 over CDK9 .
- Kinetic studies : Measure kₐₜ/Kₘ ratios to identify time-dependent inhibition, a hallmark of selective binding .
- Crystallography : Resolve co-crystal structures (e.g., PDB 4R9E) to guide modifications to the acetamide moiety .
Advanced: What analytical methods resolve tautomeric or conformational ambiguities in the compound?
Answer:
- X-ray crystallography : Single-crystal studies (e.g., at 173 K) clarify bond geometries and tautomeric states, such as thione-thiol equilibria in oxadiazole derivatives .
- Dynamic NMR : Variable-temperature ¹H NMR detects slow-exchange protons in flexible regions (e.g., dioxin methylene groups) .
- DFT calculations : Optimize molecular geometries using Gaussian09 to predict dominant tautomers .
Advanced: How are bioisosteric replacements used to improve metabolic stability?
Answer:
- Oxazole-to-thiazole swaps : Replace the oxazole ring with thiazole to enhance resistance to CYP450 oxidation. For example, thiazole analogs show 2x longer half-lives in microsomal assays .
- Dioxin modifications : Substitute the dihydrobenzo[d][1,4]dioxin with a benzofuran to reduce glucuronidation .
- Deuterium labeling : Incorporate deuterium at metabolically vulnerable sites (e.g., acetamide methyl groups) to slow clearance .
Advanced: What frameworks guide the design of in vivo studies for this compound?
Answer:
- PK/PD modeling : Use WinNonlin to simulate plasma concentration-time curves, ensuring doses achieve therapeutic thresholds .
- Toxicology screening : Conduct acute toxicity tests in rodents (OECD 423) before advancing to xenograft models .
- ADME profiling : Assess liver microsome stability, plasma protein binding, and hERG inhibition to mitigate attrition risks .
Advanced: How do researchers validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., PARP1) in lysates post-treatment .
- Click chemistry : Attach alkyne tags to the compound for pull-down assays, confirming binding to CDK9 in HEK293 cells .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions with fluorescently tagged proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
